molecular formula C8H8IN3O B1316027 4-Iodo-7-methoxy-1H-indazol-3-ylamine CAS No. 935660-93-8

4-Iodo-7-methoxy-1H-indazol-3-ylamine

Cat. No. B1316027
CAS RN: 935660-93-8
M. Wt: 289.07 g/mol
InChI Key: KQNDEYVVXKCLRV-UHFFFAOYSA-N
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Description

4-Iodo-7-methoxy-1H-indazol-3-ylamine is a chemical compound with the molecular formula C8H8IN3O . It is used as a reagent in the preparation of indazole derivatives, which have potential antimicrobial and antitumor properties .


Synthesis Analysis

The synthesis of 1H- and 2H-indazoles, which includes 4-Iodo-7-methoxy-1H-indazol-3-ylamine, has been summarized in recent strategies. These strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst .


Molecular Structure Analysis

The molecular structure of 4-Iodo-7-methoxy-1H-indazol-3-ylamine consists of an indazole core, which is a bicyclic compound consisting of fused benzene and pyrazole rings. The indazole core is substituted at the 4-position with an iodine atom and at the 7-position with a methoxy group .

Scientific Research Applications

Antineoplastic Activity

Indazole compounds, including derivatives like “4-Iodo-7-methoxy-1H-indazol-3-ylamine”, have been synthesized and evaluated for their antineoplastic activity against various human cancer cell lines. These compounds can inhibit cell growth and may cause a block in specific phases of the cell cycle, making them potential candidates for cancer treatment .

Anti-inflammatory Agents

Some indazole derivatives have been investigated for their effect on the production of catabolic or anti-inflammatory mediators in diseases such as osteoarthritis. They may act as inhibitors of enzymes like cyclo-oxygenase-2 (COX-2), which are involved in inflammatory processes .

Synthesis of Heterocyclic Compounds

The indazole moiety is a key intermediate in the synthesis of a wide range of heterocyclic compounds, which have diverse medicinal applications .

Anti-tubercular Potential

Compounds containing the indazole ring have been evaluated for their potential against Mycobacterium tuberculosis, suggesting possible applications in treating tuberculosis .

Future Directions

The future directions for research on 4-Iodo-7-methoxy-1H-indazol-3-ylamine and related compounds could involve further exploration of their antimicrobial and antitumor properties. This could include studies to elucidate their mechanisms of action, optimize their synthesis, and evaluate their efficacy and safety in preclinical and clinical studies .

properties

IUPAC Name

4-iodo-7-methoxy-1H-indazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8IN3O/c1-13-5-3-2-4(9)6-7(5)11-12-8(6)10/h2-3H,1H3,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQNDEYVVXKCLRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)I)C(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8IN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501292736
Record name 4-Iodo-7-methoxy-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501292736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Iodo-7-methoxy-1H-indazol-3-ylamine

CAS RN

935660-93-8
Record name 4-Iodo-7-methoxy-1H-indazol-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=935660-93-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Iodo-7-methoxy-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501292736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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